![molecular formula C11H20N2O3 B3269519 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid CAS No. 511552-46-8](/img/structure/B3269519.png)
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
Übersicht
Beschreibung
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is a small molecule that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Molecular Structure Analysis
The molecular formula of this compound is C11H20N2O3 . The structure includes a cyclohexylamino group attached to a carbonyl group, which is further linked to an amino butanoic acid .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Analgesic Activity
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid derivatives have been studied for their potential antimicrobial and analgesic activities. Research indicates that certain substituted 2-amino-4-aryl-4-oxo-2-butenoic acids, which include the cyclohexylamino group, exhibit moderate antimicrobial and analgesic activities. This makes them relevant in the search for new biologically active substances (Koz’minykh et al., 2004).
Synthesis of Thymidylate Syntheses Inhibitors
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is a key intermediate in the synthesis of new thymidylate syntheses inhibitors. Its synthesis involves processes such as nitro reduction and carbonyl reduction, indicating its potential in pharmaceutical applications, particularly in cancer treatment (Yuan Guo-qing, 2013).
Enzyme-linked Immuno-Sorbent Assay (ELISA) Development
Derivatives of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid have been used to develop an ELISA method for detecting pesticide residues, demonstrating its application in environmental safety and human health monitoring (Jinyi Yang et al., 2008).
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies of derivatives of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid provide insights into their structural and electronic properties. This research is crucial in understanding their reactivity and potential applications in nonlinear optical materials (K. Vanasundari et al., 2018).
Solid Phase Synthesis of Carbonylated Peptides
The compound is useful in the solid phase synthesis of carbonylated peptides, a process relevant to the study of peptides modified by oxidative stress, which is associated with various diseases (M. Waliczek et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid is Bifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators and xenobiotics .
Mode of Action
It is known to interact with its target, bifunctional epoxide hydrolase 2 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclohexylcarbamoylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h9H,1-8H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVFRGGLURJIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid | |
CAS RN |
511552-46-8 | |
| Record name | 4-(Cyclohexylcarbamoylamino)butanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2N8NLK6Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




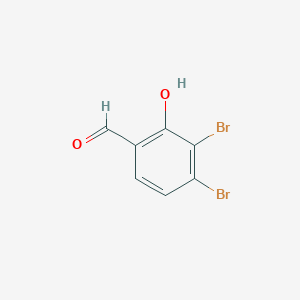
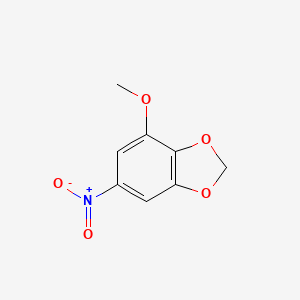
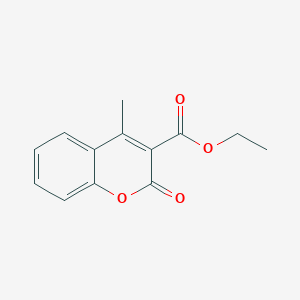
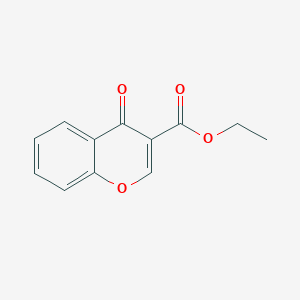
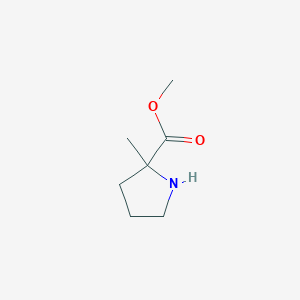

![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)
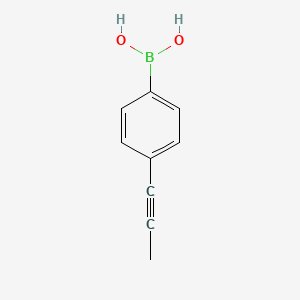
![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)

